ethyl (3,5-dimethoxyphenyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(3,5-dimethoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-16-11(13)12-8-5-9(14-2)7-10(6-8)15-3/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZPOUZKKBQEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural Analogues with Varying Substituents
Substituent Effects on the Aromatic Ring
Ethyl (3-Benzyl-5-Hydroxyphenyl)Carbamate (3f) :
Methyl (3-Hydroxyphenyl)Carbamate :
Methyl N-(3,5-Dichlorophenyl)Carbamate :
Variations in the Ester Group
Benzyl (3-Benzyl-5-Hydroxyphenyl)Carbamate (3d) :
- tert-Butyl (3,5-Dimethoxyphenyl)Carbamate (S10): Ester Group: tert-Butyl (). Synthesis: Uses tert-butanol, providing steric protection for sensitive functional groups .
Key Observations :
- Antimicrobial vs. Agricultural Use : Ethyl (3-benzyl-5-hydroxyphenyl)carbamate (antitubercular) and chlorpropham (herbicide) illustrate how substituent choice directs application .
- Toxicity Profile: Ethyl carbamate (EC) in alcoholic beverages poses carcinogenic risks (MOE < 10,000 indicates concern), whereas complex derivatives like ethyl (3,5-dimethoxyphenyl)carbamate may exhibit reduced toxicity due to structural modifications .
Q & A
Q. How can researchers optimize the synthesis of ethyl (3,5-dimethoxyphenyl)carbamate to improve yield and purity?
Methodological Answer:
- Reaction Parameter Optimization : Use factorial design experiments to systematically test variables such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and reaction time (12–48 hours). This approach identifies interactions between variables that maximize yield .
- Intermediate Characterization : Monitor intermediates via HPLC or NMR to ensure stepwise purity, as impurities in early stages can cascade into final product degradation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate carbamate formation while minimizing side reactions like hydrolysis .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use H/C NMR to verify the carbamate linkage and methoxy group positions. Compare chemical shifts with analogous compounds (e.g., methyl (3-hydroxyphenyl)carbamate, δ 3.7 ppm for methoxy groups) .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate methods using spiked samples to confirm resolution from byproducts .
- Mass Spectrometry : High-resolution MS (ESI+) can confirm molecular weight (theoretical [M+H]⁺ = 256.1) and detect isotopic patterns consistent with methoxy groups .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Stress Testing : Incubate the compound in buffered solutions (pH 2–10) at 25°C and 40°C for 7 days. Quantify degradation via HPLC and identify products (e.g., hydrolysis to 3,5-dimethoxyaniline) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions (e.g., 4°C). Activation energy calculations reveal susceptibility to thermal degradation .
Advanced Research Questions
Q. What computational strategies can predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., acetylcholinesterase) or receptors. Prioritize docking poses with favorable ΔG values (< -7 kcal/mol) and validate with MD simulations .
- Quantum Mechanical Calculations : Apply DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions that influence reactivity .
- AI-Driven Screening : Train neural networks on carbamate bioactivity datasets (e.g., ChEMBL) to predict off-target interactions or ADMET properties .
Q. How should researchers design in vivo studies to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Preclinical Models : Begin with Caenorhabditis elegans or zebrafish for rapid toxicity screening. Dose ranges (1–100 µM) can identify acute effects .
- Rodent Pharmacokinetics : Administer orally (10–50 mg/kg) and collect plasma samples at 0.5, 2, 6, and 24 hours. LC-MS/MS quantifies bioavailability and metabolite formation (e.g., glucuronide conjugates) .
- Tissue Distribution : Use radiolabeled C-carbamate to track accumulation in target organs (e.g., liver, brain) via autoradiography .
Q. How can contradictory data in mechanistic studies of this compound be resolved?
Methodological Answer:
- Orthogonal Assays : If enzyme inhibition results conflict (e.g., IC₅₀ variability), validate with fluorometric assays (e.g., Caliper LabChip) and isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Probe Experiments : Use site-directed mutagenesis on putative target residues (e.g., Ser203 in acetylcholinesterase) to confirm binding specificity .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., normalized IC₅₀ values) and assess batch effects (e.g., solvent/DMSO concentration differences) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
